molecular formula C9H12BClO2 B6308136 4-Chloro-3-isopropylbenzeneboronic acid CAS No. 2121511-26-8

4-Chloro-3-isopropylbenzeneboronic acid

Cat. No.: B6308136
CAS No.: 2121511-26-8
M. Wt: 198.45 g/mol
InChI Key: ROHMHPJGRFWVPN-UHFFFAOYSA-N
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Description

4-Chloro-3-isopropylbenzeneboronic acid is a chemical compound with the CAS Number: 2121511-26-8 . It has a molecular weight of 198.46 . The IUPAC name for this compound is (4-chloro-3-isopropylphenyl)boronic acid . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12BClO2/c1-6(2)8-5-7(10(12)13)3-4-9(8)11/h3-6,12-13H,1-2H3 . This code provides a specific representation of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 198.46 . The compound should be stored at a temperature between 2-8°C .

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305, P351, and P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and in case of contact with eyes, rinse cautiously with water for several minutes .

Mechanism of Action

Target of Action

Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic carbon centers for bond formation .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, 4-Chloro-3-isopropylbenzeneboronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group to a metal catalyst, typically palladium . The metal catalyst then facilitates the coupling of the boronic acid with an electrophilic organic group, forming a new carbon-carbon bond .

Biochemical Pathways

In the context of organic synthesis, the compound plays a crucial role in the formation of carbon-carbon bonds via suzuki-miyaura cross-coupling . This reaction is a key step in many synthetic pathways, leading to the production of a wide range of organic compounds .

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds via Suzuki-Miyaura cross-coupling . This enables the synthesis of a wide variety of organic compounds, including pharmaceuticals, agrochemicals, and materials for electronics .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura reaction typically requires a base and a palladium catalyst . The choice of these reagents, along with the reaction temperature and solvent, can significantly impact the efficiency of the reaction . Furthermore, the compound should be stored at a low temperature (2-8°C) to maintain its stability .

Properties

IUPAC Name

(4-chloro-3-propan-2-ylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BClO2/c1-6(2)8-5-7(10(12)13)3-4-9(8)11/h3-6,12-13H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROHMHPJGRFWVPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)Cl)C(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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